81539-15-4 Chemical Identity vs. 3-Substituted Indole Regioisomers
The most proximal comparator for this compound is indalpine (CAS 63758-79-2), a 3-substituted piperidinyl-indole. Unlike indalpine, which features an ethylene linker between the indole C3 and the piperidine C4, the target compound possesses a direct C–C bond between indole C4 and piperidine C3 . This fundamental connectivity difference, coupled with the N-ethyl substituent absent in indalpine, uniquely defines regioisomeric identity. No quantitative biological activity data for this specific fumarate salt could be identified in public literature to allow a functional head-to-head comparison.
| Evidence Dimension | Molecular Structure / Connectivity |
|---|---|
| Target Compound Data | 4-(1-ethylpiperidin-3-yl)-1H-indole (direct C4–C3' bond; N-ethyl substitution) |
| Comparator Or Baseline | Indalpine (3-(2-(4-piperidinyl)ethyl)-1H-indole; CAS 63758-79-2; ethylene linker; NH on piperidine) |
| Quantified Difference | Regioisomeric; linker length difference (0 atoms vs. 2 atoms); N-substitution difference |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
Confirms exact chemical identity for procurement, ensuring delivery of the intended regioisomer rather than a more common 3-substituted analog like indalpine.
